Molecular structure and weight of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole
Molecular structure and weight of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole
Executive Summary
This technical guide provides a comprehensive analysis of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole , a highly functionalized heterocyclic scaffold. Characterized by a specific halogenation pattern (Bromine at C4, Chlorine at C2, Fluorine at C7), this compound represents a "privileged structure" in medicinal chemistry. Its utility lies in its orthogonal reactivity profile: the C2-chlorine atom is primed for nucleophilic aromatic substitution (
Molecular Identity & Specifications
Structural Nomenclature
-
IUPAC Name: 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole
-
Common Identifiers: 4-Bromo-2-chloro-7-fluorobenzimidazole
-
Core Scaffold: Benzimidazole (fusion of benzene and imidazole rings)
Quantitative Molecular Data
The following data is calculated based on standard atomic weights (IUPAC 2021).
| Property | Value | Unit | Notes |
| Molecular Formula | - | - | |
| Average Molecular Weight | 249.47 | g/mol | Weighted average of all isotopes. |
| Monoisotopic Mass | 247.9152 | Da | Based on |
| Heavy Atom Count | 12 | - | Non-hydrogen atoms. |
| Exact Mass ( | 249.9132 | Da | Significant M+2 peak due to Br/Cl. |
Isotope Pattern Analysis (Mass Spectrometry)
For researchers using LC-MS for validation, the halogen content creates a distinct isotopic envelope.
-
M (100%): 247.9 (approx)
-
M+2: High intensity due to
(97.3%) and (32.0%). -
Signature: A characteristic "triplet-like" cluster is observed due to the combination of Br and Cl natural abundances.
Structural Elucidation & Properties[1]
Tautomerism
In the unsubstituted state (
-
Tautomer A: 4-Bromo-7-fluoro-1H-benzo[d]imidazole
-
Tautomer B: 7-Bromo-4-fluoro-1H-benzo[d]imidazole
-
Implication: In solution (NMR), the signals for C4/C7 and C5/C6 may appear averaged or broadened depending on solvent and temperature. Upon alkylation (N-substitution), this symmetry is broken, locking the regiochemistry.
Physicochemical Profile (Predicted)
-
LogP (Lipophilicity): ~2.8 – 3.2. The addition of three halogens significantly increases lipophilicity compared to the parent benzimidazole (
~1.3). -
pKa (Acidic): ~10.5 (NH deprotonation). The electron-withdrawing nature of F, Cl, and Br increases the acidity of the NH proton compared to unsubstituted benzimidazole (
~12.8), facilitating N-alkylation under milder conditions. -
Topological Polar Surface Area (TPSA): 28.68
(attributed to the imidazole nitrogen atoms).
Synthetic Architecture
The synthesis of this poly-halogenated core requires a regioselective approach, typically starting from a substituted diaminobenzene.
Retrosynthetic Analysis
The most robust route traces back to 3-bromo-6-fluorobenzene-1,2-diamine .
-
Precursor: 3-Bromo-6-fluorobenzene-1,2-diamine (CAS 1805502-21-9).[1][2]
-
Cyclization: Formation of the benzimidazolone (2-hydroxy) intermediate.
-
Functionalization: Chlorination of the C2-position.
Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise synthetic pathway from commercially available diamine precursors.
Detailed Experimental Protocol
Note: This protocol is a generalized high-yield methodology adapted from standard benzimidazole chemistry.
Step 1: Cyclization to the Benzimidazolone
-
Reagents: 3-Bromo-6-fluorobenzene-1,2-diamine (1.0 eq), Urea (1.5 eq).
-
Conditions: Melt reaction at 150–160 °C for 4 hours or reflux in DMF.
-
Workup: Cool to room temperature. Triturate with water to precipitate the solid. Filter and wash with cold water.
-
Result: 4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one.
Step 2: C2-Chlorination
-
Reagents: Benzimidazolone intermediate (from Step 1), Phosphorus Oxychloride (
, excess). -
Catalyst: Catalytic amount of DMF (Vilsmeier-Haack conditions).
-
Conditions: Reflux (approx. 105 °C) for 6–12 hours until TLC indicates consumption of starting material.
-
Quenching (Critical): Carefully pour the reaction mixture onto crushed ice/ammonia solution to neutralize.
-
Purification: Extract with Ethyl Acetate. The crude product can be purified via silica gel chromatography (Hexane/EtOAc gradient).
Reactivity & Drug Discovery Applications
This molecule is designed as a tri-functional scaffold . Each halogen offers a distinct reactivity handle, allowing for sequential functionalization.
Orthogonal Reactivity Map
Figure 2: Orthogonal reactivity profile. The C2-Cl and C4-Br sites allow for the construction of complex libraries.
Strategic Utility
-
Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. Substituents at C2 often interact with the solvent-exposed region or the hinge region of kinases.
-
PROTAC Linkers: The C4-Br position allows for the attachment of linker chains for Proteolysis Targeting Chimeras (PROTACs) via Suzuki coupling.
-
Metabolic Blocking: The C7-Fluorine atom prevents oxidative metabolism at this position, extending the half-life (
) of the drug candidate.
References
-
Synthesis of Halogenated Benzimidazoles: WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof. (2025).[2][3][4] Describes the synthesis of 7-bromo-4-fluoro derivatives from 3-bromo-6-fluorobenzene-1,2-diamine.
-
Benzimidazole Scaffold Utility: The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem Technical Guides.
-
Precursor Availability: 3-Bromo-6-fluorobenzene-1,2-diamine (CAS 1805502-21-9).[1][2] ChemicalBook Supplier Database.
-
Analogous Reactivity (2-Cl, 4-Br): Discovery of 1H-benzo[d]imidazole Derivatives as Potential Multi-Kinase Inhibitors. PMC NIH.
Sources
- 1. 3-Bromo-6-fluorobenzene -1,2-diamine 95% | 1805502-21-9 [amp.chemicalbook.com]
- 2. 3-Bromo-6-fluorobenzene -1,2-diamine 95% | 1805502-21-9 [chemicalbook.com]
- 3. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]
